molecular formula C6H2F4N4 B015731 4-Azidotetrafluoroaniline CAS No. 294187-78-3

4-Azidotetrafluoroaniline

Cat. No.: B015731
CAS No.: 294187-78-3
M. Wt: 206.1 g/mol
InChI Key: JRTIIUJTWGUHFO-UHFFFAOYSA-N
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Description

It is a member of the azide family and has a molecular formula of C6H2F4N4. This compound is particularly notable for its use as a photoaffinity reagent, which allows researchers to study molecular interactions by forming covalent bonds with target molecules upon exposure to light .

Mechanism of Action

Mode of Action

The compound interacts with its protein and peptide targets through a process known as photoaffinity labeling . This involves the use of light to create a covalent bond between the 4-Azidotetrafluoroaniline molecule and its target. This interaction can result in changes to the target’s function, potentially influencing biological processes in which the target is involved .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins and peptides it modifies. As a photoaffinity probe, it can help reveal the structure and function of these targets . This can provide valuable insights into their roles in various biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its ability to interact with its targets and exert its effects . Understanding these influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Azidotetrafluoroaniline can be synthesized through multiple methods. One efficient approach involves the use of a stable carbamate intermediate. The first method traps the intermediate isocyanate generated via a modified Curtius rearrangement with 2-methyl-2-propanol or 2-(trimethylsilyl)ethanol to form stable carbamates . Another method involves the conversion of benzoic acid to its acid chloride, followed by reaction with sodium azide to form the azide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of stable intermediates and efficient reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Azidotetrafluoroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide is commonly used as a reagent for introducing the azide group.

    Reduction: Reducing agents such as tin and hydrochloric acid can be used to convert the azide group to an amine group.

Major Products Formed

    Substitution: The primary product is this compound itself.

    Reduction: The major product is 4-Aminotetrafluoroaniline.

Scientific Research Applications

4-Azidotetrafluoroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a photoaffinity reagent to study molecular interactions.

    Biology: Employed in biochemical research as a modifying agent for proteins and peptides.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Azidotetrafluoronitrobenzene
  • 4-Aminotetrafluoroaniline
  • 4-Nitrotetrafluoroaniline

Uniqueness

4-Azidotetrafluoroaniline is unique due to its combination of azide and tetrafluoroaniline groups, which confer distinct chemical properties and reactivity. Its ability to act as a photoaffinity reagent sets it apart from other similar compounds, making it particularly valuable in research applications .

Properties

IUPAC Name

4-azido-2,3,5,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4N4/c7-1-3(9)6(13-14-12)4(10)2(8)5(1)11/h11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTIIUJTWGUHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393094
Record name 4-AZIDOTETRAFLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294187-78-3
Record name 4-AZIDOTETRAFLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Azidotetrafluoroaniline (1) is presented as a new photoaffinity reagent. [] Photoaffinity reagents are crucial tools in chemical biology for identifying and characterizing protein-ligand interactions. These compounds incorporate a photoreactive group, like the azide in this compound, that becomes highly reactive upon exposure to specific wavelengths of light. This reactivity allows the reagent to form covalent bonds with nearby molecules, effectively "trapping" interacting partners, even transient ones, for further analysis.

A: The study demonstrated that upon irradiation with 254 nm light, this compound predominantly generates a singlet nitrene. [] This highly reactive intermediate can then undergo various reactions, including insertion into C-H bonds. The formation of cyclohexylamine as one of the primary photolysis products in cyclohexane provides evidence for this C-H insertion pathway and supports the singlet nitrene mechanism. [] This reactivity profile makes this compound a valuable tool for probing protein interactions. By incorporating it into a biological system and exposing it to UV light, researchers can covalently link the reagent to its binding partners, facilitating their identification and characterization.

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